molecular formula C8H6N2 B8541385 1-(2-propynyl)-1H-pyrrole-2-carbonitrile

1-(2-propynyl)-1H-pyrrole-2-carbonitrile

Cat. No. B8541385
M. Wt: 130.15 g/mol
InChI Key: RAWAVTIFUOZXFJ-UHFFFAOYSA-N
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Patent
US04737513

Procedure details

51.57 g of 2-cyano-pyrrol[prepared by the process of Can. J. Chem. Vol. 59, p. 2763 (1981)], 146.9 g of triphenylphosphine, and 43.95 g of propargyl alcohol were mixed together and 420 ml of tetrahydrofuran were added. The mixture was cooled at +5° C., and over half an hour at 0° to 5° C., 97.5 g of ethyl azodicarboxylate were introduced. The temperature was allowed to return to ambient, and stirring was maintained for 18 hours. The solvent was evaporated under reduced pressure, and the crystallized residue was taken up in ethyl ether and filtered. After concentrating the filtrate, an oil was obtained which was chromatographed over silica. Elution with a hexane-ethyl acetate (7-3) mixture yielded 34 g of 1-(2-propynyl)-1H-pyrrole-2-carbonitrile.
Quantity
51.57 g
Type
reactant
Reaction Step One
Quantity
146.9 g
Type
reactant
Reaction Step Two
Quantity
43.95 g
Type
reactant
Reaction Step Two
Name
ethyl azodicarboxylate
Quantity
97.5 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)#[N:2].[C:8]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:13]=CC=C[CH:9]=1.C(O)C#C.N(C(OCC)=O)=NC([O-])=O>O1CCCC1>[CH2:13]([N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[C:1]#[N:2])[C:8]#[CH:9]

Inputs

Step One
Name
Quantity
51.57 g
Type
reactant
Smiles
C(#N)C=1NC=CC1
Step Two
Name
Quantity
146.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
43.95 g
Type
reactant
Smiles
C(C#C)O
Step Three
Name
ethyl azodicarboxylate
Quantity
97.5 g
Type
reactant
Smiles
N(=NC(=O)[O-])C(=O)OCC
Step Four
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled at +5° C.
WAIT
Type
WAIT
Details
over half an hour at 0° to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
an oil was obtained which
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica
WASH
Type
WASH
Details
Elution with a hexane-ethyl acetate (7-3) mixture

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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